N-(1,5-二甲基-6-氧代-4,5,6,7-四氢-1H-吡唑并[3,4-b]吡啶-3-基)-5-苯基异噁唑-3-甲酸酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds involves the 1,3-dipolar cycloaddition of diazoalkanes to acetylenes . For instance, 3-diazopyrrolidones, prepared by nitrosation of 3-aminopyrrolidones with isoamyl nitrite in the presence of glacial acetic acid, enter in a 1,3-dipolar cycloaddition reaction with dimethyl ester of acetylenedicarboxylic acid to form tetrahydropyrazolo .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H NMR spectroscopy can be used to monitor the reaction progress . The 1,3-dipolar cycloaddition of diazolactams to the C≡С bond produces unstable spiro-3H-pyrazoles, which then undergo intramolecular [1,5]-sigmatropic rearrangement to form 4,5,6,7-tetrahydropyrazolo .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex. For instance, the 1,3-dipolar cycloaddition of substituted 3-diazopyrrolidones to dimethyl acetylenedicarboxylate (DMAD) was studied to access new derivatives of 7-oxo-4,5,6,7-tetrahydropyrazolo .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques. For instance, single crystal XRD analysis can be used for characterization .科学研究应用
合成和衍生物形成
N-(1,5-二甲基-6-氧代-4,5,6,7-四氢-1H-吡唑并[3,4-b]吡啶-3-基)-5-苯基异恶唑-3-甲酰胺及其衍生物在科学研究中得到了广泛的探索,特别是在合成有机化学的背景下。这些化合物作为合成新型杂环化合物的关键中间体。例如,它们已被用于通过[3+2]环加成反应合成新型异恶唑啉和异恶唑。该过程涉及制备二甲基-1-苯基-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,然后与芳基腈氧化物反应生成所需的异恶唑啉和异恶唑(Rahmouni等,2014)。类似地,N-(1,5-二甲基-6-氧代-4,5,6,7-四氢-1H-吡唑并[3,4-b]吡啶-3-基)-5-苯基异恶唑-3-甲酰胺的衍生物已被合成用于研究其抗癌和抗 5-脂氧合酶活性,突出了该化合物在治疗应用中的潜力(Rahmouni等,2016)。
生物活性探索
N-(1,5-二甲基-6-氧代-4,5,6,7-四氢-1H-吡唑并[3,4-b]吡啶-3-基)-5-苯基异恶唑-3-甲酰胺的衍生物已被探索用于各种生物活性。这包括研究它们的抗菌、抗炎和抗过敏特性。例如,基于该结构合成的某些化合物显示出有希望的抗过敏活性,证明了它们作为治疗剂的潜力(Nohara等,1985)。此外,一些衍生物已被研究其抗肿瘤和抗菌活性,表明其药理应用范围广泛(El‐Borai等,2013)。
属性
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenyl-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3/c1-10-8-12-15(21-23(2)16(12)20-17(10)24)19-18(25)13-9-14(26-22-13)11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3,(H,20,24)(H,19,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFHQSLSAMIMTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=NOC(=C3)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。